

Discovery of "Alanine 2,6-dichlorophenyl ester"

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Alanine 2,6-dichlorophenyl ester

CAS No.: 113366-34-0

Cat. No.: B053210

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An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of L-Alanine 2,6-Dichlorophenyl Ester

This technical guide provides a comprehensive overview of L-**Alanine 2,6-dichlorophenyl ester**, a molecule of interest for researchers, scientists, and professionals in drug development. In the absence of a documented discovery narrative, this guide focuses on the foundational aspects of this compound: its synthesis, analytical characterization, and prospective applications, grounded in established chemical principles.

Introduction: Conceptual Framework

L-**Alanine 2,6-dichlorophenyl ester** is an organic compound formed by the esterification of L-alanine, a non-essential amino acid, with 2,6-dichlorophenol. The structure combines a chiral amino acid backbone with a substituted aromatic ring, a common motif in medicinal chemistry. The dichlorophenyl group can significantly influence the molecule's steric and electronic properties, potentially impacting its biological activity and metabolic stability. This guide will delineate a plausible synthetic pathway, methods for structural verification, and a discussion of its potential utility in pharmaceutical research, particularly as a prodrug or a synthetic intermediate.

Proposed Synthesis of L-Alanine 2,6-Dichlorophenyl Ester

The synthesis of an amino acid ester, particularly with a sterically hindered and less reactive phenol like 2,6-dichlorophenol, requires careful consideration of the reaction conditions to achieve a good yield while preserving the stereochemical integrity of the alanine chiral center. A direct Fischer esterification between L-alanine and 2,6-dichlorophenol is challenging due to the low nucleophilicity of the phenolic hydroxyl group and the zwitterionic nature of the unprotected amino acid.

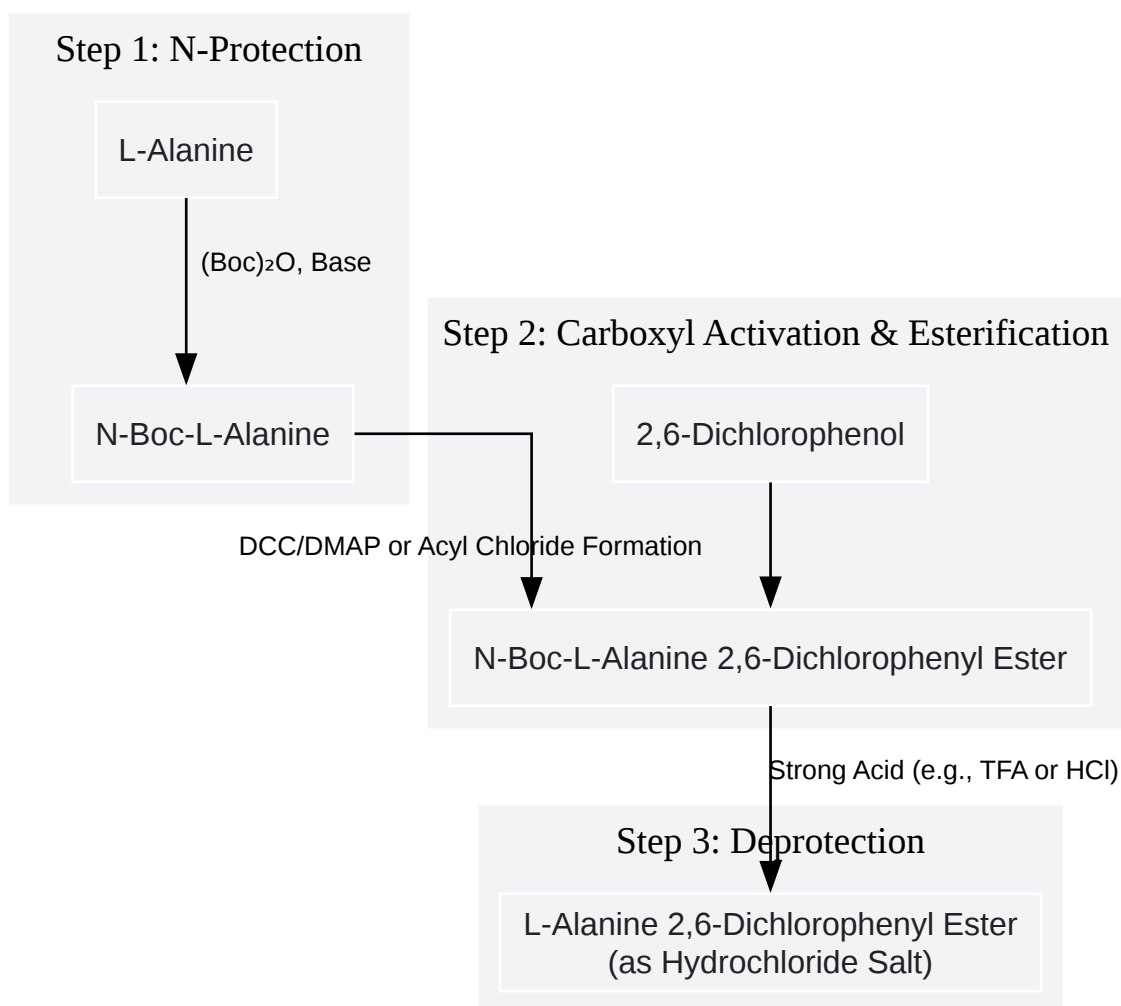
A more robust approach involves a two-step sequence: N-protection of L-alanine followed by a coupling reaction with 2,6-dichlorophenol, and subsequent deprotection.

Rationale for N-Protection

The free amino group of alanine is nucleophilic and can interfere with the esterification reaction, leading to side products such as amide formation. To prevent this, the amino group must be "protected" with a temporary functional group that is inert to the esterification conditions but can be removed later. Common protecting groups for amino acids include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is chosen here for its stability and ease of removal under acidic conditions.

Synthetic Workflow

The proposed synthesis follows the logical progression of protection, activation, coupling, and deprotection.



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Caption: Proposed synthetic workflow for L-Alanine 2,6-Dichlorophenyl Ester.

Detailed Experimental Protocol

Part A: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-Ala-OH)

- **Dissolution:** Suspend L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.
- **Basification:** Add sodium hydroxide (NaOH, 2.5 eq) and stir until the L-alanine is fully dissolved.
- **Protection:** Cool the solution to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate $((\text{Boc})_2\text{O}$, 1.1 eq) in dioxane dropwise.

- Reaction: Allow the mixture to warm to room temperature and stir overnight.
- Work-up: Concentrate the mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
- Acidification: Cool the aqueous layer to 0°C and acidify to pH 2-3 with a cold 1 M solution of hydrochloric acid (HCl).
- Extraction: Extract the product into ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-L-Ala-OH as a white solid.

Part B: Synthesis of N-Boc-L-**Alanine 2,6-Dichlorophenyl Ester**

- Reagent Combination: To a solution of Boc-L-Ala-OH (1.0 eq), 2,6-dichlorophenol (1.1 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) at 0°C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq).
- Reaction: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.
- Filtration: A white precipitate of dicyclohexylurea (DCU) will form. Filter the mixture and wash the solid with cold DCM.
- Work-up: Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the protected ester.

Part C: Deprotection to Yield L-**Alanine 2,6-Dichlorophenyl Ester** Hydrochloride

- Acidolysis: Dissolve the N-Boc-L-**Alanine 2,6-dichlorophenyl ester** from Part B in a minimal amount of anhydrous DCM.

- **Cleavage:** Add an excess of a strong acid, such as a 4 M solution of HCl in dioxane or trifluoroacetic acid (TFA).
- **Reaction:** Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
- **Isolation:** Concentrate the reaction mixture under reduced pressure. If TFA was used, dissolve the residue in ether and add a solution of HCl in ether to precipitate the hydrochloride salt. If HCl in dioxane was used, the product may precipitate directly.
- **Purification:** Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, **L-Alanine 2,6-dichlorophenyl ester hydrochloride**, as a white or off-white solid.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties

Property	Value	Source
CAS Number	113366-34-0	[1]
Molecular Formula	C ₉ H ₉ Cl ₂ NO ₂	[1]
Molecular Weight	234.08 g/mol	[1]
Appearance	Predicted to be a white to off-white solid	-

Spectroscopic Analysis

The structure of the final product can be confirmed using a combination of spectroscopic methods.[2]

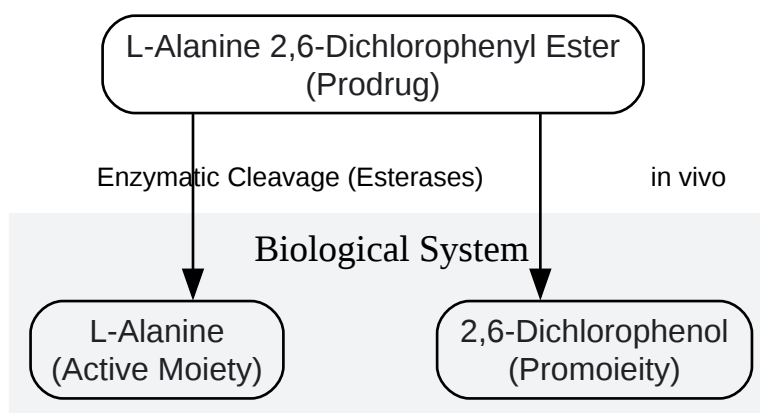
- ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals:
 - A doublet for the methyl (CH₃) protons of the alanine backbone.
 - A quartet for the alpha-proton (α-CH) of the alanine backbone, coupled to the methyl protons.
 - Signals corresponding to the protons on the 2,6-dichlorophenyl ring.
 - A broad signal for the amine (NH₃⁺) protons.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should reveal distinct signals for each carbon atom:
 - A signal for the ester carbonyl carbon.
 - Signals for the two carbons of the alanine backbone (α-carbon and methyl carbon).
 - Signals for the six carbons of the dichlorophenyl ring, with symmetries affecting the number of unique signals.
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak [M+H]⁺ corresponding to the mass of the free base. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[3][4][5]

Potential Applications in Drug Development

While specific biological activities for L-**Alanine 2,6-dichlorophenyl ester** have not been documented, its structure suggests several potential applications in medicinal chemistry and drug development.

Prodrug Design

One of the most promising applications is as a prodrug.[6][7] Ester bonds are frequently used in prodrug design because they can be cleaved in vivo by esterase enzymes to release the active parent drug.[6]



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Caption: The prodrug concept: in vivo cleavage of the ester.

In this context, L-alanine could be the active therapeutic agent, or the 2,6-dichlorophenol moiety could be part of a larger active molecule. The ester linkage can improve properties such as:

- **Lipophilicity:** The dichlorophenyl group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes.
- **Solubility:** The hydrochloride salt form of the final product can improve aqueous solubility for formulation purposes.
- **Targeted Delivery:** The alanine backbone could potentially be recognized by amino acid transporters, facilitating uptake into specific cells or tissues.

Synthetic Intermediate

The compound can also serve as a versatile chiral building block for the synthesis of more complex molecules. The dichlorophenyl group is a common feature in many biologically active compounds, including anti-inflammatory drugs and fungicides.[8][9] The ester can be converted to an amide to form peptide-like structures or used in other coupling reactions.

Safety and Handling

The synthesis and handling of **L-Alanine 2,6-dichlorophenyl ester** and its intermediates require adherence to standard laboratory safety procedures.

- 2,6-Dichlorophenol: This compound is a white crystalline solid with a strong odor.[10][11] It is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[12][13] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.[11][14]
- Reagents: Many of the reagents used in the synthesis, such as DCC, TFA, and thionyl chloride, are corrosive, toxic, or irritants. Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

L-Alanine 2,6-dichlorophenyl ester is a compound with significant potential in the field of drug development, both as a prodrug and a synthetic intermediate. While its discovery and specific applications are not yet detailed in the scientific literature, this guide provides a robust framework for its synthesis and characterization based on established and reliable chemical principles. The methodologies and concepts presented here offer a solid foundation for researchers to synthesize, purify, and explore the potential therapeutic applications of this and related compounds.

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- To cite this document: BenchChem. [Discovery of "Alanine 2,6-dichlorophenyl ester"]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b053210/docs#discovery-of-alanine-2-6-dichlorophenyl-ester>]

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